Histidinol Dehydrogenase (HDH) Inhibition Potency: 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one vs. Closely Related Analogs
In an enzymatic assay against Geotrichum candidum histidinol dehydrogenase (HDH), 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one exhibited an IC50 of 0.0242 mM (24.2 µM) [1]. This potency is moderate but superior to several closely related analogs, such as methyl 1-chloro-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate (IC50 = 0.1222 mM) and methyl 1-methyl-N-(phenoxycarbonyl)histidinate (IC50 = 0.0293 mM) [1]. The compound is, however, less potent than the optimized lead compound 3-(1H-imidazol-4-yl)propanoic acid (IC50 = 0.00317 mM) and 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid (IC50 = 0.00356 mM) [1].
| Evidence Dimension | IC50 (mM) against G. candidum histidinol dehydrogenase |
|---|---|
| Target Compound Data | 0.0242 mM |
| Comparator Or Baseline | methyl 1-chloro-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate: 0.1222 mM; methyl 1-methyl-N-(phenoxycarbonyl)histidinate: 0.0293 mM; 3-(1H-imidazol-4-yl)propanoic acid: 0.00317 mM; 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid: 0.00356 mM |
| Quantified Difference | Target is 5.05-fold more potent than methyl 1-chloro... carboxylate; 1.21-fold more potent than methyl 1-methyl... histidinate; 7.63-fold less potent than 3-(1H-imidazol-4-yl)propanoic acid; 6.80-fold less potent than 5-oxo... carboxylic acid. |
| Conditions | pH and temperature not specified; G. candidum HDH enzyme assay |
Why This Matters
This quantitative data allows researchers to select 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one as a moderately potent, synthetically accessible starting point for HDH inhibitor development, with clear structure-activity relationship (SAR) context relative to more and less potent analogs.
- [1] Pahwa S, Kaur S, Jain R, Roy N. Structure based design of novel inhibitors for histidinol dehydrogenase from Geotrichum candidum. Bioorg Med Chem Lett. 2010;20(13):3972-3976. Data extracted from BRENDA and supplementary material. View Source
